N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-17-9-10-18(2)21(15-17)32(30,31)27-14-6-4-8-20(27)11-13-25-22(28)23(29)26-16-19-7-3-5-12-24-19/h3,5,7,9-10,12,15,20H,4,6,8,11,13-14,16H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUMVPNTZOMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanediamide Moiety: The ethanediamide group is introduced through amidation reactions using suitable amine and acid chloride precursors.
Linking the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the ethanediamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Sulfonamide derivatives
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonyl and amide functionalities.
Industrial Applications: It can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl and amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the evidence, focusing on molecular features, synthesis, and physicochemical properties.
Structural Analogs and Molecular Properties
Physicochemical and Electronic Properties
- Polarity: The target compound’s pyridin-2-yl group introduces polarity and hydrogen-bonding capability, contrasting with Analog 1’s lipophilic 4-methylphenyl.
- Steric Effects : The 2,5-dimethyl substitution on the sulfonyl group (target) may introduce steric hindrance compared to Analog 2’s 4-methylbenzenesulfonyl, affecting binding pocket interactions.
- Stability : Sulfonamide groups generally confer metabolic stability, but the hydroxyethyl in Analog 2 may increase susceptibility to esterase-mediated degradation.
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. The structure includes an ethanediamide moiety and a pyridine group, which are significant for its biological interactions.
Molecular Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 446.66 g/mol |
| CAS Number | 898461-28-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and piperidine groups are crucial for these interactions, potentially modulating enzyme activity or receptor signaling pathways.
Inhibitory Effects
Preliminary studies have indicated that this compound may exhibit significant inhibitory effects on enzymes involved in inflammatory pathways and microbial resistance mechanisms. For instance, compounds with similar structures have shown promising results as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in metabolic diseases .
Antibacterial Properties
Research on related sulfonamide derivatives suggests that this compound may possess antibacterial properties. These compounds are often evaluated for their ability to combat bacterial infections by inhibiting bacterial growth or disrupting cellular processes .
Study 1: Inhibition of Inflammatory Pathways
A study focused on the synthesis of related piperidine derivatives demonstrated their potential as inhibitors of inflammatory pathways. The compound's structural characteristics were linked to its ability to inhibit specific enzymes responsible for inflammation .
Study 2: Antimicrobial Activity
Another research effort explored the antimicrobial activity of sulfonamide derivatives, including those with piperidine scaffolds. The findings indicated that these compounds could effectively inhibit various bacterial strains, suggesting their potential application in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
